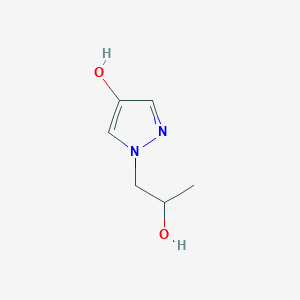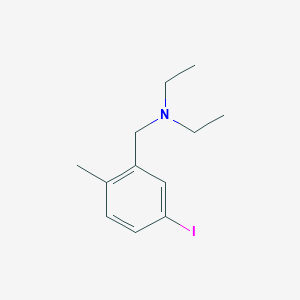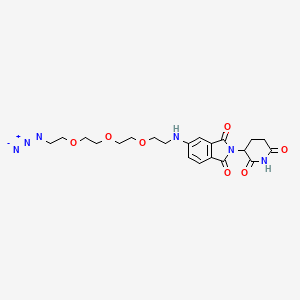
Pomalidomide-5'-PEG3-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-5’-PEG3-C2-azide: is a synthetic compound that belongs to the class of protein degrader building blocks. It is used primarily in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5’-PEG3-C2-azide involves multiple steps, starting with the preparation of the Pomalidomide core structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Pomalidomide-5’-PEG3-C2-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as automated synthesis platforms may be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide-5’-PEG3-C2-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts, alkyne-containing molecules, and organic solvents.
SPAAC Reactions: DBCO or BCN-containing molecules, typically performed in aqueous or organic solvents
Major Products: The major products formed from these reactions are conjugates that link Pomalidomide-5’-PEG3-C2-azide to various target molecules, facilitating targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pomalidomide-5’-PEG3-C2-azide is used as a building block in the synthesis of PROTACs, enabling the study of targeted protein degradation mechanisms .
Biology: In biological research, this compound is employed to investigate the role of specific proteins in cellular processes by selectively degrading them .
Medicine: Pomalidomide-5’-PEG3-C2-azide has potential therapeutic applications in the treatment of diseases such as cancer, where targeted protein degradation can be used to eliminate disease-causing proteins .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly in the creation of novel therapeutics based on PROTAC technology .
Wirkmechanismus
Pomalidomide-5’-PEG3-C2-azide exerts its effects by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG3 linker and azide group facilitate the conjugation of Pomalidomide-5’-PEG3-C2-azide to various target ligands, enhancing its versatility in targeted protein degradation applications .
Vergleich Mit ähnlichen Verbindungen
- Pomalidomide-PEG2-azide
- Pomalidomide-PEG4-azide
- Pomalidomide-PEG5-azide
- Pomalidomide-PEG6-azide
Comparison: Pomalidomide-5’-PEG3-C2-azide is unique due to its specific PEG3 linker length and the presence of the azide group, which allows for efficient click chemistry reactions. Compared to other similar compounds, it offers a balance between linker length and functional group reactivity, making it a versatile tool in the synthesis of PROTACs .
Eigenschaften
Molekularformel |
C21H26N6O7 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H26N6O7/c22-26-24-6-8-33-10-12-34-11-9-32-7-5-23-14-1-2-15-16(13-14)21(31)27(20(15)30)17-3-4-18(28)25-19(17)29/h1-2,13,17,23H,3-12H2,(H,25,28,29) |
InChI-Schlüssel |
GDCUSYFJBZHHCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



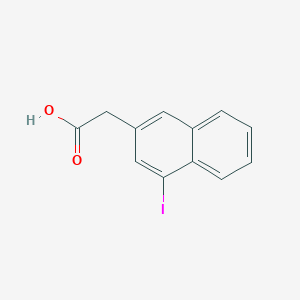
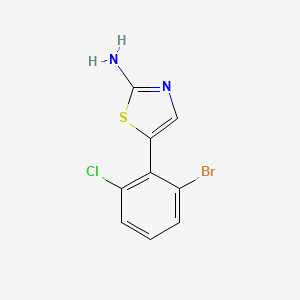
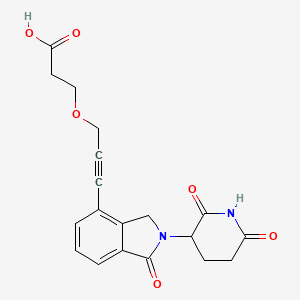

![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)

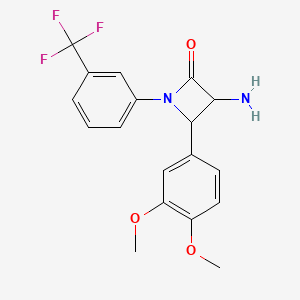

![4-Bromo-7,9-dichloro-furo[2,3-f]quinazoline](/img/structure/B14777133.png)
![(10R,13S)-17-(7-hydroxy-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-ol](/img/structure/B14777134.png)
